
2,2'-Bi-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bi-1,3,2-dioxaborinane, also known as bis(neopentyl glycolato)diboron, is a boron-containing compound with the molecular formula C6H12B2O4. It is characterized by its unique structure, which includes two boron atoms connected through a dioxaborinane ring system. This compound is known for its applications in organic synthesis, particularly in the field of enantioselective diboration of alkenes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2’-Bi-1,3,2-dioxaborinane can be synthesized through the reaction of neopentyl glycol with boron-containing reagents. One common method involves the use of diboron reagents in the presence of catalysts such as TBS-DHG or DHR. The reaction typically takes place under mild conditions, often at room temperature, and results in the formation of the desired product with high enantioselectivity .
Industrial Production Methods
Industrial production of 2,2’-Bi-1,3,2-dioxaborinane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure consistent product quality. The compound is usually produced in powder or crystalline form and stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bi-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Diboration: It is an effective reagent for the enantioselective diboration of alkenes, forming boron-containing products.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common
Common Reagents and Conditions
Diboration: Typically involves the use of carbohydrate-derived catalysts such as TBS-DHG or DHR under mild conditions.
Substitution: Requires suitable nucleophiles or electrophiles depending on the desired substitution.
Oxidation and Reduction: Involves the use of oxidizing or reducing agents under controlled conditions
Major Products Formed
Diboration: Produces enantioselective diborated alkenes.
Substitution: Results in substituted boron-containing compounds.
Oxidation and Reduction: Forms oxidized or reduced derivatives of the original compound
Aplicaciones Científicas De Investigación
2,2’-Bi-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly for enantioselective diboration of alkenes.
Biology: Investigated for its potential use in biological systems due to its boron content.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of boron-containing materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism by which 2,2’-Bi-1,3,2-dioxaborinane exerts its effects involves the interaction of its boron atoms with other molecules. In the case of diboration, the compound acts as a source of boron, which is transferred to the alkene substrate in the presence of a catalyst. This process involves the formation of a boron-alkene complex, followed by the transfer of boron atoms to the substrate, resulting in the formation of diborated products .
Comparación Con Compuestos Similares
2,2’-Bi-1,3,2-dioxaborinane is unique due to its specific structure and reactivity. Similar compounds include:
Bis(neopentyl glycolato)diboron: Another boron-containing compound with similar applications.
Bis(2,2-dimethyl-1,3-propanediolato)diboron: Shares structural similarities but differs in reactivity and applications.
4,4,4’,4’,6,6’-Hexamethyl-2,2’-bi-1,3,2-dioxaborinane: A related compound with different substituents, affecting its chemical properties
Propiedades
Número CAS |
13826-25-0 |
|---|---|
Fórmula molecular |
C6H12B2O4 |
Peso molecular |
169.78 g/mol |
Nombre IUPAC |
2-(1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C6H12B2O4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h1-6H2 |
Clave InChI |
FOGDFVUQHQEIPV-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCCO1)B2OCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940663.png)
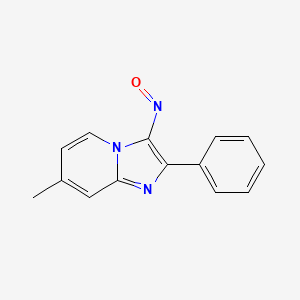
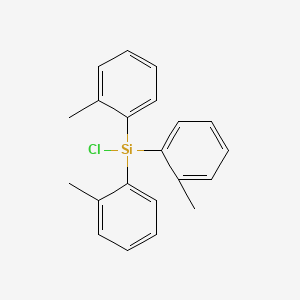
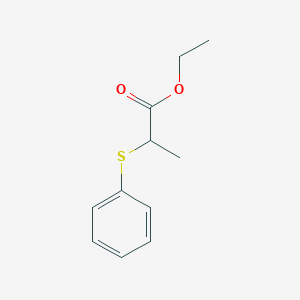
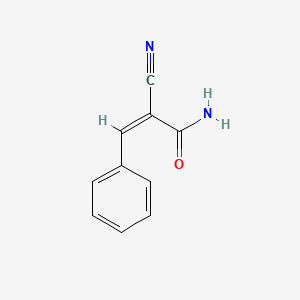


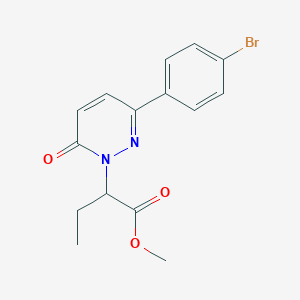
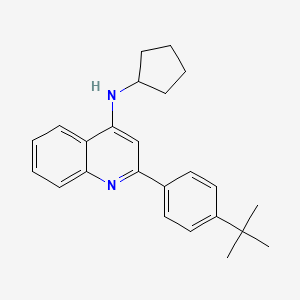
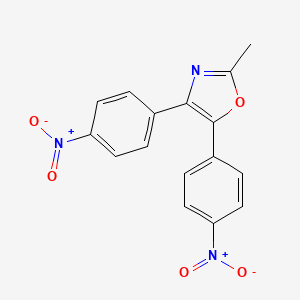
![N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide](/img/structure/B11940714.png)
![2-Cyano-3-[1-(4-fluoro-benzyl)-1H-indol-3-yl]-N-furan-2-ylmethyl-acrylamide](/img/structure/B11940724.png)

![15-Hexyl-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4,6,8(27),12,17,22(26),23-decaene-9,11,19,21-tetrone](/img/structure/B11940729.png)
